molecular formula C14H11Br2N3OS B5870211 N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide

N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide

Cat. No. B5870211
M. Wt: 429.1 g/mol
InChI Key: YJEFQXFNNTUMQA-UHFFFAOYSA-N
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Description

N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide, also known as BRD-7880, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide exerts its pharmacological effects by selectively inhibiting the activity of bromodomain-containing proteins, particularly bromodomain and extra-terminal domain (BET) proteins. These proteins are involved in the regulation of gene expression and chromatin remodeling, making them attractive targets for therapeutic intervention. By inhibiting BET proteins, N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide can modulate gene expression and potentially treat diseases caused by dysregulated gene expression.
Biochemical and Physiological Effects
N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide has been shown to have potent anti-proliferative effects on cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide has been shown to have cardioprotective effects, potentially making it a therapeutic agent for cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins. However, its limited solubility in water and potential toxicity at high concentrations can pose challenges for experimental design. Additionally, the lack of a crystal structure for N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide bound to BET proteins makes it difficult to fully understand its mechanism of action.

Future Directions

There are several future directions for N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide research, including the development of more potent and selective inhibitors of BET proteins. Additionally, the identification of biomarkers that can predict response to N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide treatment could improve patient selection and treatment outcomes. Finally, the development of combination therapies that incorporate N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide with other targeted therapies could improve treatment efficacy and overcome resistance mechanisms.
Conclusion
In conclusion, N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its selective inhibition of BET proteins makes it an attractive target for therapeutic intervention, and its potent anti-proliferative and anti-inflammatory effects make it a potential therapeutic agent for cancer and inflammatory diseases. While there are challenges associated with its use in lab experiments, ongoing research is focused on developing more potent and selective inhibitors and identifying biomarkers that can predict response to treatment.

Synthesis Methods

N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 3,5-dibromo-2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-methylbenzylamine. The final product is obtained through the reaction of the intermediate with carbon disulfide and sodium hydroxide.

Scientific Research Applications

N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the activity of bromodomain-containing proteins, which play a critical role in gene transcription and chromatin remodeling. By inhibiting these proteins, N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide can modulate gene expression and potentially treat diseases caused by dysregulated gene expression.

properties

IUPAC Name

N-[(3,5-dibromopyridin-2-yl)carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2N3OS/c1-8-2-4-9(5-3-8)13(20)19-14(21)18-12-11(16)6-10(15)7-17-12/h2-7H,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEFQXFNNTUMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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